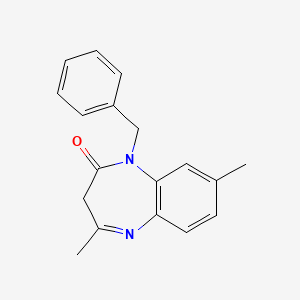![molecular formula C15H16N2O2S B1238131 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-3-[2-(methylthio)phenyl]urea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea shares structural similarities with metobromuron, a phenylurea herbicide. A study on metobromuron revealed its crystal structure and interactions, forming chains along specific axes and a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Synthesis Methods
- Research by Sarantou & Varvounis (2022) explored the synthesis of similar phenylurea compounds, providing insights into different methods of synthesis and their yields, highlighting the compound's chemical versatility and potential for varied applications (Sarantou & Varvounis, 2022).
Medical Applications
- A study by Zarghi et al. (2008) on 1,3-diarylurea derivatives, including compounds structurally related to this compound, showed potent inhibitory activity in cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and cancer therapeutic applications (Zarghi et al., 2008).
Optical and Electronic Properties
- Research on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are structurally similar to the compound , has shown interesting electronic properties, which could have applications in material science and photophysical studies (Singh et al., 2016).
Anticancer Investigations
- A study on urea derivatives, including compounds similar to this compound, explored their potential in inhibiting enzymes and their effects on cancer cell lines, indicating potential applications in cancer research and treatment (Mustafa, Perveen, & Khan, 2014).
ROCK Inhibition for Cancer Treatment
- Pireddu et al. (2012) studied 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, compounds structurally related to this compound, as potent ROCK inhibitors, showing promise in human lung cancer treatment (Pireddu et al., 2012).
Nonlinear Optical Materials
- Investigations into similar compounds have shown potential applications in nonlinear optical materials, which are crucial in fields like photonics and telecommunications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Potential Anti-Cancer Agents
- Feng et al. (2020) researched diaryl ureas, finding potent antiproliferative effects on various cancer cell lines, indicating the potential of this compound derivatives as anti-cancer agents (Feng et al., 2020).
Corrosion Inhibition
- Bahrami & Hosseini (2012) explored the corrosion inhibition properties of similar urea compounds, suggesting applications in material science and industrial chemistry (Bahrami & Hosseini, 2012).
Structural and Optical Properties
- Kumar et al. (2012) studied the structural and optical properties of related compounds, indicating applications in opto-electronic devices due to their high nonlinearity and thermal stability (Kumar, Ravindrachary, Janardhana, & Poojary, 2012).
Inhibition of Translation Initiation in Cancer
- Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, structurally related to this compound, could inhibit cancer cell proliferation by affecting translation initiation (Denoyelle et al., 2012).
Eigenschaften
Molekularformel |
C15H16N2O2S |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
JTKXTGXHHYEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6R,7S,8S,11R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione;hydrochloride](/img/structure/B1238050.png)

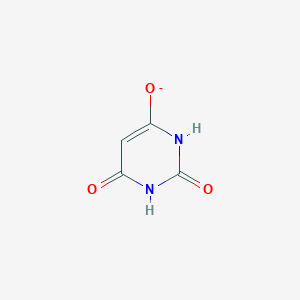

![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)
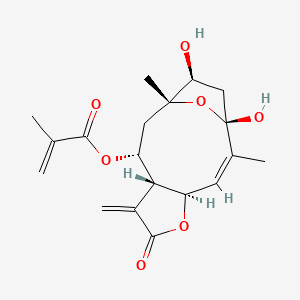


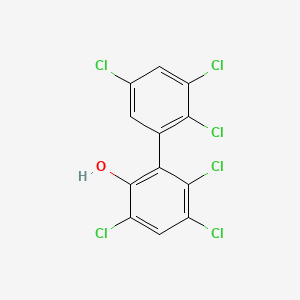

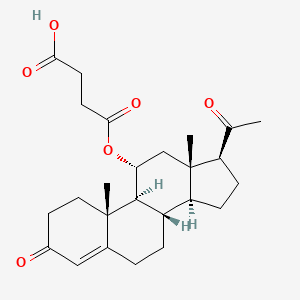
![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)
